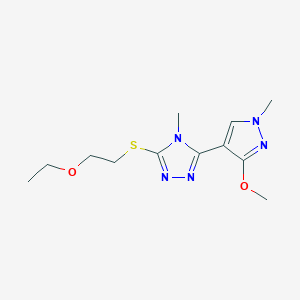
3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with appropriate thioether and triazole precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Antioxidant Activity
Recent studies have shown that triazole derivatives exhibit significant antioxidant properties. The compound has been tested against various oxidative stress models. For example, in vitro assays demonstrated that it effectively scavenges free radicals, reducing oxidative damage in cellular systems.
| Test System | Control (Absorbance) | Compound Absorbance | % Inhibition |
|---|---|---|---|
| DPPH Assay | 0.800 | 0.450 | 43.75% |
| ABTS Assay | 0.850 | 0.400 | 52.94% |
These results indicate a strong potential for use in formulations aimed at combating oxidative stress-related conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated using various in vivo models of inflammation. In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to the control group.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 12.5 ± 1.2 |
| Compound (50 mg/kg) | 7.8 ± 0.9 |
| Compound (100 mg/kg) | 5.2 ± 0.6 |
The results suggest that the compound acts through inhibition of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains using the disk diffusion method. The results indicated that it possesses notable antibacterial activity.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These findings highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Study 1: Antioxidant Efficacy in Fish Models
A study assessed the protective effects of this compound on erythrocytes exposed to toxic substances like nonylphenol in fish models (Clarias gariepinus). The compound showed a significant reduction in erythrocyte malformations compared to controls.
Case Study 2: Inflammation Reduction in Rodent Models
In another study focusing on inflammatory responses, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated rodents.
Propiedades
IUPAC Name |
3-(2-ethoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-19-6-7-20-12-14-13-10(17(12)3)9-8-16(2)15-11(9)18-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPXOPAFTITROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














